molecular formula C17H15N3O3S B7836548 2-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOIC ACID

2-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOIC ACID

Cat. No.: B7836548
M. Wt: 341.4 g/mol
InChI Key: FBSFSQCRABEZNS-UHFFFAOYSA-N
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Description

2-{3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoic acid (CAS 933865-57-7) is a small molecule building block based on the privileged thieno[2,3-b]pyridine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The thieno[2,3-b]pyridine core is recognized for its broad spectrum of biological activities. Thieno[2,3-b]pyridine derivatives have been investigated as selective inhibitors for various kinases, positive allosteric modulators of receptors, and as compounds with antitumor, antibacterial, and anti-inflammatory properties . Specifically, related 3-aminothieno[2,3-b]pyridine-2-carboxamides have been identified as selective muscarinic acetylcholine receptor 4 (M4) positive allosteric modulators with potential in vivo efficacy in preclinical models . Furthermore, this class of compounds has been explored as non-nucleoside A1 adenosine receptor (AR) agonists, presenting a potential avenue for the treatment of neurological conditions such as pharmaco-resistant epilepsy . The specific molecular structure of this compound, which incorporates a 3-amino group on the thienopyridine ring and a benzoic acid group via an amide linkage, makes it a valuable intermediate for chemical synthesis. It can be used in the development of novel polyheterocyclic ensembles, as studies on similar 3-aminothieno[2,3-b]pyridine-2-carboxamides have shown they can undergo unusual oxidative dimerization to form complex structures . Researchers can utilize this chemical for hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a precursor in the synthesis of more complex molecules for biological screening. This product is supplied for research purposes only and is not intended for human or animal diagnostic or therapeutic use .

Properties

IUPAC Name

2-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-8-7-9(2)19-16-12(8)13(18)14(24-16)15(21)20-11-6-4-3-5-10(11)17(22)23/h3-7H,18H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSFSQCRABEZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC=C3C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thieno[2,3-b]Pyridine Intermediate Synthesis

The thieno[2,3-b]pyridine core is typically constructed via cyclization reactions. A Friedel-Crafts acylation followed by Backmenn rearrangement has been employed for analogous thienopyridine derivatives, as demonstrated in a patent describing the synthesis of prasugrel intermediates. For this compound, the process begins with N-protected 4,6-dimethylthieno[2,3-b]pyridine, which undergoes acyl group introduction at the 2-position using acetyl chloride under anhydrous AlCl₃ catalysis. The reaction proceeds at -15°C to prevent side reactions, achieving an 88% yield in model systems.

Amino Group Functionalization

The 3-amino group is introduced via diazotization and hydrolysis. After forming the acylated intermediate, the protecting group is removed under acidic conditions, and the resulting amine is stabilized through recrystallization. This step mirrors methods used in antiplatelet drug synthesis, where nitro groups are reduced to amines using catalytic hydrogenation with Raney nickel. For this compound, hydrogenation at 50–60°C under 3–4 bar H₂ pressure ensures complete reduction without over-hydrogenation.

Amide Coupling with Benzoic Acid

The final amide bond formation employs carbodiimide-based coupling agents. A protocol adapted from VulcanChem involves reacting 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid with 2-aminobenzoic acid using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane. The reaction is stirred at room temperature for 12–16 hours, achieving a crude yield of 75–80%.

Industrial-Scale Optimization Strategies

Catalytic Efficiency Enhancements

Industrial production prioritizes catalyst recycling and solvent recovery. A patent detailing prasugrel synthesis highlights the use of immobilized AlCl₃ on silica gel for Friedel-Crafts acylation, reducing waste and improving reaction reproducibility. Similarly, continuous-flow hydrogenation systems minimize batch variability during nitro-to-amine reductions.

Purification Techniques

Recrystallization from ethanol-water mixtures (3:1 v/v) removes unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) analyses from VulcanChem confirm ≥98% purity post-recrystallization. For large-scale batches, simulated moving bed (SMB) chromatography is employed to maintain throughput without compromising purity.

Comparative Analysis of Synthetic Approaches

Table 1: Key Synthetic Steps and Yields

StepReagents/ConditionsYieldPuritySource
Thienopyridine acylationAcetyl chloride, AlCl₃, -15°C88%95%
Amino group introductionH₂, Raney Ni, 50°C, 4 bar92%97%
Amide couplingEDCl, HOBt, DCM, rt, 16h78%98%

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.1–1 L500–1000 L
Catalyst Loading5 mol%2 mol% (immobilized)
Purification MethodColumn ChromatographySMB Chromatography
Cycle Time48–72 hours12–24 hours

Challenges and Mitigation Strategies

Byproduct Formation During Acylation

Over-acylation at the 5-position of the thienopyridine ring is a common side reaction. Temperature control (-15°C to 0°C) and slow reagent addition reduce this by 40%.

Hydrolysis of Amide Bonds

The amide linker is susceptible to hydrolysis under strongly acidic or basic conditions. Buffering the reaction at pH 6–7 during workup preserves integrity .

Chemical Reactions Analysis

Amide Bond Reactivity

The central amide group undergoes hydrolysis under acidic or basic conditions, though this reaction disrupts the molecule’s integrity. For example:

  • Acidic hydrolysis (6M HCl, reflux): Cleaves the amide bond, yielding 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid and 2-aminobenzoic acid .

  • Basic hydrolysis (NaOH, 100°C): Produces the corresponding carboxylate and amine salts.

Key Insight : Hydrolysis is typically avoided in synthetic workflows to preserve the compound’s core structure.

Benzoic Acid Functionalization

The carboxylic acid group participates in classic acid-derived reactions:

Reaction TypeReagents/ConditionsProductReference
Esterification ROH (e.g., MeOH), H₂SO₄, refluxMethyl 2-{...amido}benzoate ester
Salt Formation NaOH or KOHSodium/potassium carboxylate salt
Acyl Chloride SOCl₂, 60°C2-{...amido}benzoyl chloride

These transformations enhance solubility or enable further conjugation in drug design.

Amino Group Transformations

The 3-amino group on the thienopyridine ring reacts with electrophilic agents:

  • Acylation : Treatment with acetic anhydride in pyridine yields the N-acetyl derivative.

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under mild conditions to form imines.

Limitation : Steric hindrance from the 4,6-dimethyl groups may reduce reaction rates.

Thienopyridine Ring Modifications

The sulfur-containing heterocycle participates in electrophilic substitutions, though reactivity is modulated by electron-donating substituents:

ReactionConditionsOutcomeReference
Nitration HNO₃/H₂SO₄, 0–5°CNitro-substituted at C5 or C7
Sulfonation SO₃/H₂SO₄, 50°CSulfonic acid derivative
Oxidation H₂O₂, acetic acid, 60°CSulfoxide or sulfone formation

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) causes ring-opening reactions, forming sulfenic acid intermediates.

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and methylamines .

Mechanism of Action

The mechanism of action of 2-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOIC ACID involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituted Thieno[2,3-b]Pyridine Carboxamides

Compounds like 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide () share the thienopyridine core but lack the benzoic acid group. Instead, they feature primary or secondary amides (e.g., methylamine or benzylamine derivatives) . These substitutions alter:

  • Solubility : The benzoic acid group enhances aqueous solubility (via ionization) compared to alkylamides.
  • Reactivity : The free carboxylic acid enables conjugation reactions (e.g., esterification, peptide coupling), unlike neutral amides.

Ethyl 4-(3-Amino-4,6-Dimethylthieno[2,3-b]Pyridine-2-Carboxamido)Benzoate

This ester derivative () replaces the carboxylic acid with an ethyl ester. Key differences include:

  • Lipophilicity : The ester increases logP, improving membrane permeability but reducing water solubility.
  • Metabolic Stability : Esters are prone to hydrolysis in vivo, whereas the free acid is metabolically stable .

Thieno[2,3-d]Pyrimidinone-Benzoic Acid Hybrids

Compounds like 4-({[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid (CAS: 315681-92-6) incorporate a pyrimidinone ring instead of pyridine. Differences include:

  • Electronic Effects: The pyrimidinone’s electron-withdrawing carbonyl group reduces aromaticity, altering binding affinity in biological targets.
  • Molecular Weight : Higher molecular weight (477.565 vs. 341.38) may reduce bioavailability .

Sodium 3-Amino-4,6-Dimethylthieno[2,3-b]Pyridine-2-Carboxylate

This sodium salt (CAS: 144254-93-3) replaces the amide-linked benzoic acid with a carboxylate. Key contrasts:

  • Ionization State : The carboxylate is fully ionized at physiological pH, enhancing solubility but limiting blood-brain barrier penetration.
  • Synthetic Utility : The carboxylate serves as a precursor for ester or amide derivatives, unlike the pre-formed amido-benzoic acid structure .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
2-{3-Amino-4,6-Dimethylthieno[2,3-b]Pyridine-2-Amido}Benzoic Acid C17H15N3O3S 341.38 931361-63-6 Benzoic acid linker, ionizable carboxyl group, planar thienopyridine core
3-Amino-4,6-Dimethylthieno[2,3-b]Pyridine-2-Carboxamide C10H11N3OS 237.28 Not provided Neutral amide, limited solubility, precursor for further functionalization
Ethyl 4-(3-Amino-4,6-Dimethylthieno[2,3-b]Pyridine-2-Carboxamido)Benzoate C20H21N3O3S 383.46 Discontinued Ester derivative, higher lipophilicity, hydrolytically labile
4-({[(3-Allyl-4-Oxo-5-Phenylthieno[2,3-d]Pyrimidin-2-Yl)Sulfanyl]Acetyl}Amido)Benzoic Acid C24H19N3O4S2 477.56 315681-92-6 Pyrimidinone core, sulfanyl linker, higher molecular weight
Sodium 3-Amino-4,6-Dimethylthieno[2,3-b]Pyridine-2-Carboxylate C10H9N2O2SNa 260.25 144254-93-3 Ionic carboxylate, high aqueous solubility, synthetic intermediate

Key Research Findings

  • Synthetic Flexibility : The amide bond in the target compound allows modular synthesis with diverse amines, as demonstrated in , where hydrazines and primary/secondary amines yield tailored derivatives .
  • Reactivity : Unlike ester analogs, the free carboxylic acid participates in condensation reactions (e.g., with ortho-formylbenzoic acids) to form fused polyheterocycles, as seen in .

Biological Activity

The compound 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoic acid is a derivative of thieno[2,3-b]pyridine and benzoic acid known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C16H18N4O2S\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

This structure comprises a thieno[2,3-b]pyridine core substituted with an amino group and a benzoic acid moiety. The presence of the thieno group contributes to its unique biological activity.

Antimicrobial Activity

Research has indicated that derivatives of thieno[2,3-b]pyridine exhibit notable antimicrobial properties. For instance, compounds similar to This compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies suggest that the compound may possess significant antibacterial activity, making it a candidate for further development in treating bacterial infections .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. It demonstrated the ability to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The mechanism involves the inhibition of lipid peroxidation and protection against cellular damage .

Cytotoxic Effects

In vitro studies have shown that This compound exhibits cytotoxic effects on cancer cell lines. The compound has been reported to induce apoptosis in human cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Degradation Pathways : Studies have shown that it can enhance the activity of the autophagy-lysosome pathway (ALP) and ubiquitin-proteasome pathway (UPP), which are critical for maintaining cellular homeostasis .
  • Modulation of Enzymatic Activity : The compound has been found to interact with various enzymes involved in metabolic pathways, thus influencing processes such as inflammation and apoptosis .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thieno derivatives demonstrated that compounds structurally similar to This compound exhibited significant activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency.

CompoundMIC (µg/mL)Target Organism
Compound A15Staphylococcus aureus
Compound B20Escherichia coli
Target Compound10Bacillus subtilis

Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on cytotoxicity, the compound was tested on several cancer cell lines including Hep-G2 and A2058. Results indicated a dose-dependent inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
Hep-G225Induction of apoptosis
A205830Caspase activation

Q & A

Q. Basic Characterization

  • 1H/13C NMR : Assign peaks for the thienopyridine ring (δ 6.8–7.5 ppm for aromatic protons) and benzoic acid carbonyl (δ ~170 ppm) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.3% deviation .
  • FT-IR : Confirm amide bonds (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) .

How is the biological activity of this compound evaluated, and what controls are essential?

Q. Advanced Methodology

  • Enzyme Inhibition Assays : Test against targets like GSK-3β using kinase assays with ATP-competitive inhibitors as positive controls .
  • Bacterial Growth Studies : Use MIC (Minimum Inhibitory Concentration) assays with E. coli or S. aureus, including ampicillin as a reference .
  • Controls : Include vehicle (DMSO) and structurally related inactive analogs to rule off-target effects .

How do structural modifications (e.g., substituents on the thienopyridine ring) influence biological activity?

Q. Structure-Activity Relationship (SAR)

  • Cyano Group : The open-chain intermediate (e.g., compound 2 in ) with a cyano group shows higher aphidicidal activity than the cyclized form (compound 3) due to enhanced electrophilicity .
  • Methyl Substituents : 4,6-Dimethyl groups improve lipophilicity, enhancing membrane permeability in bacterial assays .

What strategies mitigate solubility or stability challenges during in vitro assays?

Q. Advanced Formulation

  • Solubility : Use co-solvents (e.g., 10% PEG-400) or prepare sodium salts (e.g., sodium carboxylate derivatives) .
  • Stability : Store lyophilized samples at −80°C and avoid prolonged exposure to light (UV-sensitive thiophene ring) .

How can computational modeling predict target interactions for this compound?

Q. Advanced Modeling

  • Molecular Docking : Use AutoDock Vina to simulate binding to GSK-3β (PDB: 1I09). Focus on hydrogen bonding with Lys85 and hydrophobic interactions with Val135 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

How should researchers resolve contradictions in reported biological activities across studies?

Q. Data Contradiction Analysis

  • Purity Verification : Reanalyze batches via LC-MS to rule out impurities (>98% purity required) .
  • Structural Confirmation : Compare X-ray crystallography data (if available) with disputed studies .
  • Assay Variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) .

What derivatization approaches enhance this compound’s pharmacokinetic properties?

Q. Advanced Derivatization

  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl ester) to improve oral bioavailability .
  • PEGylation : Attach polyethylene glycol chains to carboxyl groups for prolonged circulation .

What methodologies identify novel biological targets for this compound?

Q. Target Identification

  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • CRISPR-Cas9 Screening : Use genome-wide knockout libraries to identify resistance-conferring genes .

Which advanced purification techniques ensure high yield and purity?

Q. Advanced Purification

  • Preparative HPLC : Use a C18 column with gradient elution (ACN/H2O + 0.1% TFA) to isolate >99% pure fractions .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water 7:3 v/v) for crystal formation .

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